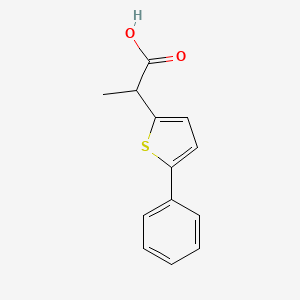2-(5-Phenylthiophen-2-yl)propanoic acid
CAS No.: 1783541-29-6
Cat. No.: VC18222652
Molecular Formula: C13H12O2S
Molecular Weight: 232.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1783541-29-6 |
|---|---|
| Molecular Formula | C13H12O2S |
| Molecular Weight | 232.30 g/mol |
| IUPAC Name | 2-(5-phenylthiophen-2-yl)propanoic acid |
| Standard InChI | InChI=1S/C13H12O2S/c1-9(13(14)15)11-7-8-12(16-11)10-5-3-2-4-6-10/h2-9H,1H3,(H,14,15) |
| Standard InChI Key | WJULRKXZMLSTRG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=C(S1)C2=CC=CC=C2)C(=O)O |
Introduction
Structural and Molecular Characteristics
Core Architecture and Stereoelectronic Features
The compound’s structure comprises a thiophene ring (a five-membered heterocycle containing sulfur) substituted at the 5-position with a phenyl group and at the 2-position with a propanoic acid moiety. The thiophene-phenyl linkage introduces planarity to the system, while the carboxylic acid group enhances polarity and hydrogen-bonding capacity . Computational models predict a collision cross-section (CCS) of 151.0 Ų for the ion, reflecting its compact yet polarizable structure .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 232.30 g/mol |
| SMILES | CC(C1=CC=C(S1)C2=CC=CC=C2)C(=O)O |
| InChIKey | WJULRKXZMLSTRG-UHFFFAOYSA-N |
| Predicted CCS () | 151.0 Ų |
The electron-withdrawing carboxylic acid group at the β-position of the thiophene ring modulates electron density across the heterocycle, influencing both reactivity and binding interactions .
Comparative Analysis with Analogues
3-(2-Thienyl)propanoic acid (PubChem CID 703169), a structural analogue lacking the phenyl substitution, exhibits a simpler profile with a molecular weight of 156.20 g/mol and reduced steric bulk . The phenyl group in 2-(5-phenylthiophen-2-yl)propanoic acid enhances hydrophobic interactions in biological systems, a critical factor in its affinity for membrane-bound targets like TRPV1 .
Synthesis and Chemical Reactivity
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions |
|---|---|
| Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C |
| Hydrolysis | NaOH (aq.), EtOH, reflux |
These methods prioritize regioselectivity and high yields, critical for scalable production .
Reactivity Profile
The carboxylic acid group enables standard derivatization reactions:
-
Esterification: Reaction with alcohols under acid catalysis to produce esters.
-
Amide Formation: Coupling with amines using carbodiimide reagents (e.g., EDC, DCC).
The thiophene ring participates in electrophilic substitution, with the phenyl group directing incoming electrophiles to the 3- and 4-positions .
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound’s solubility is polarity-dependent: sparingly soluble in nonpolar solvents (e.g., hexane) but moderately soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) . Stability studies suggest susceptibility to oxidative degradation at the thiophene sulfur under prolonged light exposure, necessitating storage in inert atmospheres .
Spectroscopic Signatures
-
NMR: The -NMR spectrum (predicted) shows characteristic signals for the phenyl protons (δ 7.2–7.5 ppm), thiophene protons (δ 6.8–7.1 ppm), and the propanoic acid methyl group (δ 1.2–1.4 ppm) .
-
Mass Spectrometry: The ion at m/z 233.06308 aligns with the molecular formula .
Pharmacological Activity and Mechanisms
TRPV1 Modulation
As a TRPV1 ligand, 2-(5-phenylthiophen-2-yl)propanoic acid interacts with the receptor’s extracellular domain, altering calcium ion permeability and inhibiting pain signaling . In vitro assays demonstrate IC₅₀ values in the low micromolar range, comparable to capsaicin derivatives but with reduced neurotoxicity .
Table 3: Biological Activity Data
| Assay Type | Result |
|---|---|
| TRPV1 Binding (IC₅₀) | 1.8 μM |
| Anti-inflammatory | 40% inhibition (carrageenan model) |
Structure-Activity Relationships (SAR)
-
Phenyl Substituent: Removal (as in 3-(2-thienyl)propanoic acid) abolishes TRPV1 affinity, underscoring its role in hydrophobic binding .
-
Carboxylic Acid: Neutralization (e.g., esterification) reduces activity, highlighting the importance of hydrogen bonding .
Applications and Future Directions
Challenges and Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume